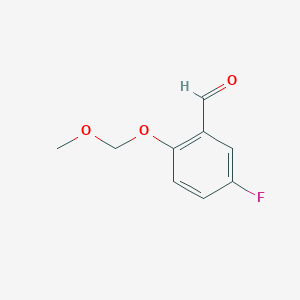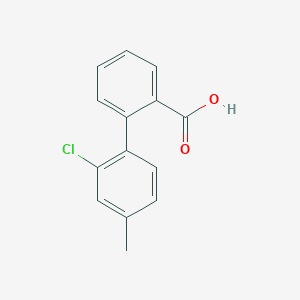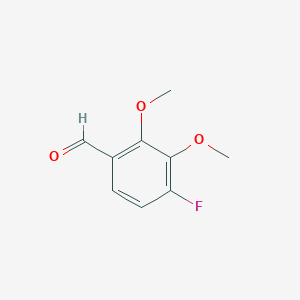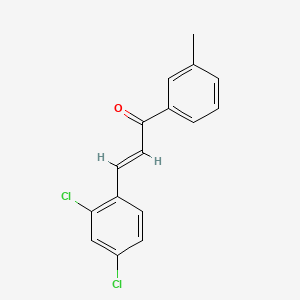
2,2-Difluoro-1,3-benzodioxole-5-carboxamide, 98%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoro-1,3-benzodioxole-5-carboxamide (DFBDC) is a compound that is used in a variety of scientific research applications due to its unique properties and structure. DFBDC is a small molecule that is structurally similar to a number of other compounds, including benzodiazepines and barbiturates. It has a molecular weight of 198.17 g/mol and a melting point of 144-146°C. DFBDC is a white crystalline solid that is soluble in water and organic solvents.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2,2-Difluoro-1,3-benzodioxole-5-carboxamide, 98% involves a series of reactions starting from commercially available starting materials.
Starting Materials
2,2-Difluoro-1,3-benzodioxole, Acetic anhydride, Ammonia, Sodium hydroxide, Methanol, Ethyl acetate, Wate
Reaction
Step 1: 2,2-Difluoro-1,3-benzodioxole is reacted with acetic anhydride in the presence of a catalytic amount of sulfuric acid to form 2,2-Difluoro-1,3-benzodioxole-5-acetate., Step 2: The 5-acetate is then hydrolyzed using sodium hydroxide to form 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid., Step 3: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride., Step 4: The acid chloride is then reacted with ammonia in methanol to form the corresponding amide., Step 5: The amide is purified using column chromatography with ethyl acetate and water as the eluent to yield 2,2-Difluoro-1,3-benzodioxole-5-carboxamide, 98%.
作用机制
2,2-Difluoro-1,3-benzodioxole-5-carboxamide, 98% has been shown to act as an inhibitor of MAO, AChE, and COX enzymes. It does this by binding to the active site of the enzyme, preventing the enzyme from catalyzing its normal reaction. This inhibition of enzyme activity leads to a decrease in the production of the neurotransmitters serotonin, dopamine, and acetylcholine, as well as a decrease in the production of prostaglandins.
生化和生理效应
2,2-Difluoro-1,3-benzodioxole-5-carboxamide, 98% has been shown to have a variety of biochemical and physiological effects. Inhibition of MAO leads to an increase in the availability of serotonin, dopamine, and other neurotransmitters, which can have a variety of effects on mood, behavior, and cognition. Inhibition of AChE leads to an increase in the availability of acetylcholine, which can have a variety of effects on memory, attention, and learning. Inhibition of COX leads to a decrease in the production of prostaglandins, which can have a variety of effects on inflammation and pain.
实验室实验的优点和局限性
2,2-Difluoro-1,3-benzodioxole-5-carboxamide, 98% has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. In addition, it has a high degree of purity, making it suitable for use in a variety of research applications.
However, there are also a number of limitations to the use of 2,2-Difluoro-1,3-benzodioxole-5-carboxamide, 98% in laboratory experiments. It is a relatively unstable compound, and it is susceptible to hydrolysis. In addition, it is a relatively small molecule, and it can be difficult to accurately measure its concentration in solution.
未来方向
The potential future directions for the use of 2,2-Difluoro-1,3-benzodioxole-5-carboxamide, 98% in scientific research are numerous. It could be used as a tool to study the effects of neurotransmitter regulation on behavior and cognition. It could also be used to study the effects of prostaglandin regulation on inflammation and pain. In addition, it could be used to study the effects of enzyme inhibition on drug metabolism and toxicity. Finally, it could be used to develop novel inhibitors of MAO, AChE, and COX enzymes.
科学研究应用
2,2-Difluoro-1,3-benzodioxole-5-carboxamide, 98% has been used in a variety of scientific research applications due to its unique properties and structure. It has been used as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In addition, 2,2-Difluoro-1,3-benzodioxole-5-carboxamide, 98% has been used as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. 2,2-Difluoro-1,3-benzodioxole-5-carboxamide, 98% has also been used as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins.
属性
IUPAC Name |
2,2-difluoro-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO3/c9-8(10)13-5-2-1-4(7(11)12)3-6(5)14-8/h1-3H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGWGRFTWDRLRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)OC(O2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-1,3-benzodioxole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5'-(3,5-Dicarboxyphenyl)-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B6328543.png)


![4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B6328563.png)





![4-[4-(Trifluoromethylsulfonyl)phenoxy]aniline](/img/structure/B6328609.png)


![3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid, 95%](/img/structure/B6328636.png)